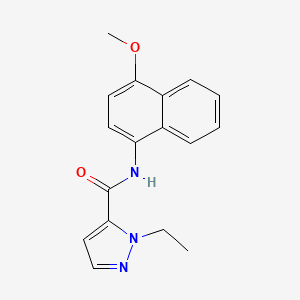

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-N-(4-methoxynaphthalen-1-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-3-20-15(10-11-18-20)17(21)19-14-8-9-16(22-2)13-7-5-4-6-12(13)14/h4-11H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFMNYXXFAENOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable naphthalene derivative.

Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide is characterized by its unique pyrazole structure, which is known for its versatility in biological activities. The presence of the methoxy group attached to the naphthalene ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in Molecules investigated a series of pyrazole derivatives, including those with naphthalene moieties, showing that certain compounds exhibited IC50 values below 10 µM against breast cancer cells, suggesting potent anticancer properties .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 8.2 | Apoptosis induction |

| Compound B | HeLa (cervical cancer) | 7.5 | Cell cycle arrest |

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Research Findings:

A comparative analysis indicated that pyrazole derivatives exhibit anti-inflammatory activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, a derivative with a similar structure was shown to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .

| Parameter | Control Group | Treated Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 ± 15 | 120 ± 10 |

| IL-6 (pg/mL) | 300 ± 20 | 150 ± 12 |

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been well-documented. Compounds like this compound are being explored for their efficacy against various bacterial strains.

Study Insights:

In vitro tests demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

- Pyrazole core : Substituted at N1 with an ethyl group.

- Carboxamide linkage : Attached to a 4-methoxynaphthalen-1-yl group.

Comparisons with analogs :

The 4-methoxynaphthalene moiety distinguishes the target compound from phenyl, chlorophenyl, or pyridyl-substituted analogs. This group may enhance lipophilicity and π-π stacking interactions compared to simpler aryl systems .

Physicochemical and Spectroscopic Properties

Key data from analogs (e.g., melting points, NMR, MS) suggest trends:

- Melting points : Range from 123–183°C for carboxamides with halogen or methoxy substituents .

- NMR shifts : Pyrazole protons resonate at δ 7.2–8.1 ppm, while aryl methoxy groups appear at δ ~3.8–4.0 ppm .

- Mass spectrometry : Molecular ion peaks ([M+H]+) align with calculated values (e.g., 403.1 for 3a) .

Antiproliferative Activity

Receptor Interactions

- Cannabinoid receptor ligands () highlight pyrazole’s versatility in targeting GPCRs, though the target compound’s methoxynaphthyl group may favor distinct targets .

Substituent Effects on Drug-Likeness

- Electron-withdrawing groups (Cl, NO2): Increase melting points and metabolic stability but reduce solubility (e.g., 3b: mp 171–172°C) .

- Electron-donating groups (OCH3, ethoxy): Enhance solubility and bioavailability (e.g., compound with 4-ethoxyphenyl) .

Biological Activity

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H16N2O2

- Molecular Weight : 256.30 g/mol

The presence of the methoxynaphthalene moiety is significant for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structures demonstrated high inhibitory activity against E. coli and S. aureus, suggesting potential for developing new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For example, a series of pyrazole compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with structural similarities to this compound displayed up to 85% inhibition of TNF-α at specific concentrations, indicating significant anti-inflammatory effects .

The mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with inflammation and infection. Pyrazole compounds are known to interact with cyclooxygenase enzymes, which are crucial in the inflammatory response .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including those structurally related to this compound, demonstrated their efficacy against multi-drug resistant bacterial strains. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL against S. aureus and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .

Study 2: Anti-inflammatory Effects

In another investigation, a compound resembling this compound was tested in vivo using a carrageenan-induced paw edema model in rats. Results showed that the compound significantly reduced edema compared to control groups, supporting its use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions affect yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines. For example, pyrazole ring formation can be achieved via cyclocondensation under reflux with catalysts like DMF-DMA (dimethylformamide dimethyl acetal). Subsequent functionalization of the pyrazole core with a 4-methoxynaphthalene group requires coupling agents such as thionyl chloride (SOCl₂) to activate carboxyl groups, followed by amide bond formation with amines under basic conditions (e.g., triethylamine in dichloromethane) .

- Critical Factors : Temperature control (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact purity. For instance, excess thionyl chloride must be evaporated to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- ¹H NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for naphthalene and pyrazole protons) and methoxy group singlet (~δ 3.8 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the ethyl and methoxynaphthalene substituents .

- Validation : Cross-reference with X-ray crystallography data (where available) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can substituent effects on the pyrazole and naphthalene rings be systematically optimized to enhance bioactivity?

- Methodology :

- Electronic Modulation : Replace the methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups to alter π-π stacking interactions with biological targets.

- Steric Considerations : Introduce bulky substituents (e.g., tert-butyl) on the naphthalene ring to assess steric hindrance in binding pockets.

- Biological Assays : Use in vitro cytotoxicity screens (e.g., MTT assay) paired with computational docking to correlate substituent effects with activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects)?

- Methodology :

- Dose-Response Analysis : Test compound efficacy across a broad concentration range (nM–μM) to identify non-linear effects.

- Cell Line Specificity : Compare activity in primary vs. immortalized cells (e.g., RAW264.7 macrophages vs. PBMCs) to isolate tissue-dependent responses.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between studies .

- Data Reconciliation : Cross-validate findings with structural analogs (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) to distinguish compound-specific vs. class-wide effects .

Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved target selectivity?

- Methodology :

- Target Preparation : Clean protein structures (e.g., COX-2 or kinase domains) by removing water molecules and adding polar hydrogens.

- Docking Protocols : Use AutoDock Vina with flexible ligand sampling to account for pyrazole ring conformational changes.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine scoring functions .

- Case Study : Pyrazole derivatives with a 4-methoxyphenyl group showed stronger hydrogen bonding with COX-2 residues (e.g., Arg120) than unsubstituted analogs .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction conditions meticulously, as minor variations in solvent purity or catalyst batches can alter outcomes .

- Data Transparency : Share raw spectral data (e.g., NMR FIDs) in supplementary materials to facilitate cross-study comparisons .

- Ethical Compliance : Adhere to guidelines for handling bioactive compounds, particularly those with unconfirmed toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.